2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
Overview
Description
2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl: is a phosphine ligand commonly used in various catalytic reactions. It is known for its stability and effectiveness in facilitating cross-coupling reactions, particularly those involving palladium catalysts. The compound has the molecular formula C27H37O3P and a molecular weight of 440.55 g/mol .
Mechanism of Action
Target of Action
It is known to be used as a catalyst in various types of coupling reactions .
Mode of Action
This compound acts as a ligand in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It facilitates these reactions by binding to the metal catalyst and enhancing its reactivity.
Result of Action
The primary result of the action of 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is the facilitation of various types of coupling reactions . These reactions are essential in the synthesis of a wide range of organic compounds.
Action Environment
The compound is air-, moisture-, and thermally stable and is highly soluble in a wide range of common organic solvents . These properties suggest that it can function effectively in various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl typically involves the reaction of 2,4,6-trimethoxybiphenyl with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as potassium tert-butoxide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is primarily involved in cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Buchwald-Hartwig Cross Coupling
- Hiyama Coupling
Common Reagents and Conditions: These reactions typically involve palladium catalysts and are carried out under inert atmosphere conditions. Solvents such as THF, toluene, or dimethylformamide (DMF) are commonly used. Bases like potassium carbonate or cesium carbonate are often employed to facilitate the reactions .
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its effectiveness in cross-coupling reactions makes it a valuable tool for constructing complex molecular architectures .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its role in facilitating the formation of biaryl structures is crucial for the development of new pharmaceuticals .
Industry: In the industrial sector, 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is employed in the production of fine chemicals, agrochemicals, and materials science. Its ability to catalyze efficient and selective reactions makes it an important component in various manufacturing processes .
Comparison with Similar Compounds
- XPhos (2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl)
- SPhos (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)
- JohnPhos (2-Dicyclohexylphosphino-2’,6’-dimethylbiphenyl)
Comparison: 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is unique due to the presence of three methoxy groups on the biphenyl backbone, which can influence its electronic properties and steric hindrance. This can result in different reactivity and selectivity profiles compared to other similar phosphine ligands. For example, XPhos, with its triisopropyl groups, may offer different steric and electronic effects, making it suitable for different catalytic applications .
Properties
IUPAC Name |
dicyclohexyl-[2-(2,4,6-trimethoxyphenyl)phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37O3P/c1-28-20-18-24(29-2)27(25(19-20)30-3)23-16-10-11-17-26(23)31(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h10-11,16-19,21-22H,4-9,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHFAYYJLKWDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635835 | |
Record name | Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000171-05-0 | |
Record name | Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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